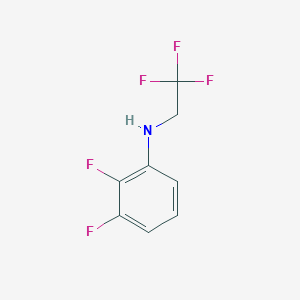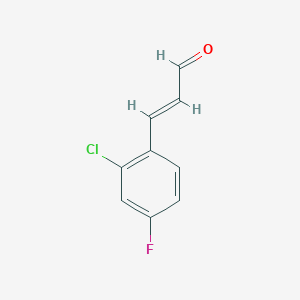
3-(2-Chloro-4-fluorophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluorocinnamaldehyde is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamaldehyde, where the aromatic ring is substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorocinnamaldehyde can be achieved through several methods. One common approach involves the use of 2-chloro-4-fluorotoluene as a starting material. The process typically includes the following steps:
Nitration: 2-chloro-4-fluorotoluene is nitrated to form 2-chloro-4-fluoronitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-chloro-4-fluoroaniline.
Formylation: The amine group is then converted to an aldehyde group through formylation, yielding 2-chloro-4-fluorocinnamaldehyde.
Industrial Production Methods
Industrial production of 2-chloro-4-fluorocinnamaldehyde may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-fluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-fluorocinnamic acid.
Reduction: 2-chloro-4-fluorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-fluorocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-chloro-4-fluorocinnamaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
相似化合物的比较
2-Chloro-4-fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
4-Chlorocinnamaldehyde: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorocinnamaldehyde: Similar structure but lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-4-nitrocinnamaldehyde:
These comparisons highlight the unique combination of chlorine and fluorine in 2-chloro-4-fluorocinnamaldehyde, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C9H6ClFO |
|---|---|
分子量 |
184.59 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h1-6H/b2-1+ |
InChI 键 |
QFOGQBURVXYBSQ-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C=O |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
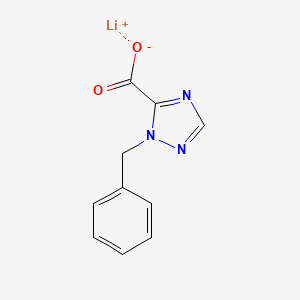
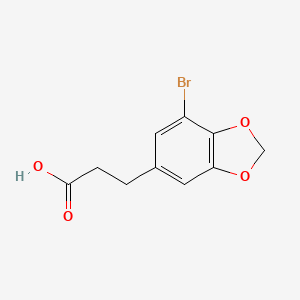
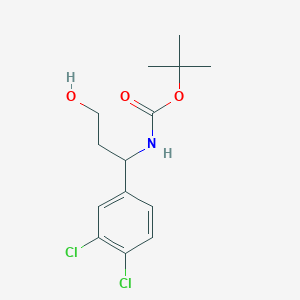
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
